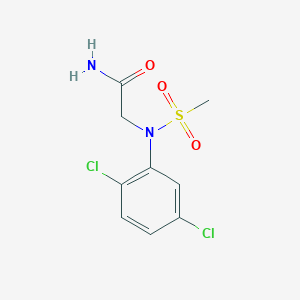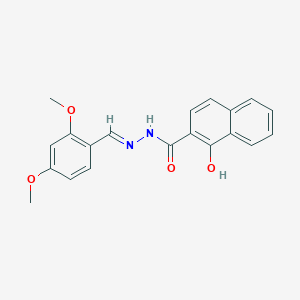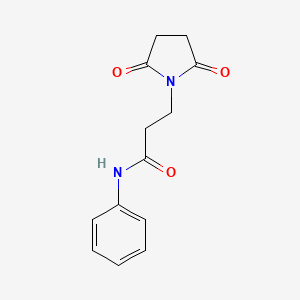
N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound characterized by the presence of dichlorophenyl and methylsulfonyl groups attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves the reaction of 2,5-dichloroaniline with methylsulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with glycine or its derivatives under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N2-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated synthesis and purification systems.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- N~2~-(2,5-dichlorophenyl)-N~2~-(ethylsulfonyl)glycinamide
- N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)alaninamide
Uniqueness
N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the specific positioning of the dichlorophenyl and methylsulfonyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,5-dichloro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O3S/c1-17(15,16)13(5-9(12)14)8-4-6(10)2-3-7(8)11/h2-4H,5H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDYKLJXUJFQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide](/img/structure/B5834745.png)

![1-benzyl-3-hydroxy-3-[(2E)-2-hydroxyiminopropyl]indol-2-one](/img/structure/B5834757.png)
![4-(4-chlorophenyl)-N-[1-(furan-2-yl)ethylidene]piperazin-1-amine](/img/structure/B5834763.png)
![2-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5834768.png)

![2-[4-(propan-2-yl)phenoxy]-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide](/img/structure/B5834788.png)
![3-[5-(1,3-benzothiazol-2-yl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5834798.png)
![3-[(2-methylpropanoyl)amino]-N-(2-methylpropyl)benzamide](/img/structure/B5834801.png)
![3-chloro-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B5834808.png)

![2-(2,3-dimethylphenoxy)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5834824.png)
![3-chloro-4-fluoro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B5834829.png)
![N-(4-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5834833.png)
